

An In-depth Technical Guide to the Solubility of Mepiquat Chloride

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Compound of Interest

Compound Name: Mepixetil
Cat. No.: B12412731

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Introduction

Mepiquat chloride (1,1-dimethylpiperidin-1-ium chloride) is a quaternary ammonium salt widely utilized as a plant growth regulator, particularly in cotton cultivation.[1][2] Its primary function is to inhibit the biosynthesis of gibberellic acid, leading to more compact plant architecture, which can enhance fruit development and yield.[2][3] Understanding the solubility of Mepiquat chloride is fundamental for developing stable formulations, ensuring its bioavailability, and conducting accurate environmental fate and residue analysis.

This technical guide provides a comprehensive overview of the solubility of Mepiquat chloride in various solvents. We will delve into its physicochemical properties that govern solubility, present quantitative solubility data, and provide a detailed, field-proven experimental protocol for its determination. This document is intended for researchers, scientists, and professionals in drug development and agrochemical formulation who require a deep, practical understanding of this compound's solubility characteristics.

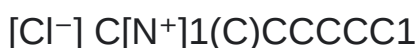
Physicochemical Properties of Mepiquat Chloride

The solubility of a compound is intrinsically linked to its chemical structure and physical properties. Mepiquat chloride is a salt that exists as a dissociated cation (Mepiquat) and a

chloride anion in solution.[4] Its key properties are summarized below:

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ ClN	[1][5]
Molecular Weight	149.66 g/mol	[1][6]
Appearance	Colorless, hygroscopic crystals or white/light yellow powder	[1][7]
Melting Point	>300 °C, with decomposition at ~285 °C	[1][8]
LogP (n-octanol/water)	-2.82 (at pH 7)	[1][6]
Vapor Pressure	<2.3 x 10 ⁻⁶ Torr at 25.3 °C	[1]

The highly negative LogP value (-2.82) is a critical indicator of the compound's pronounced hydrophilicity and low lipophilicity.[1][6] This suggests that Mepiquat chloride will be highly soluble in polar solvents and poorly soluble in non-polar, lipophilic solvents, a principle we will explore in the following sections.



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Caption: Chemical structure of Mepiquat chloride.

Core Principles of Mepiquat Chloride Solubility

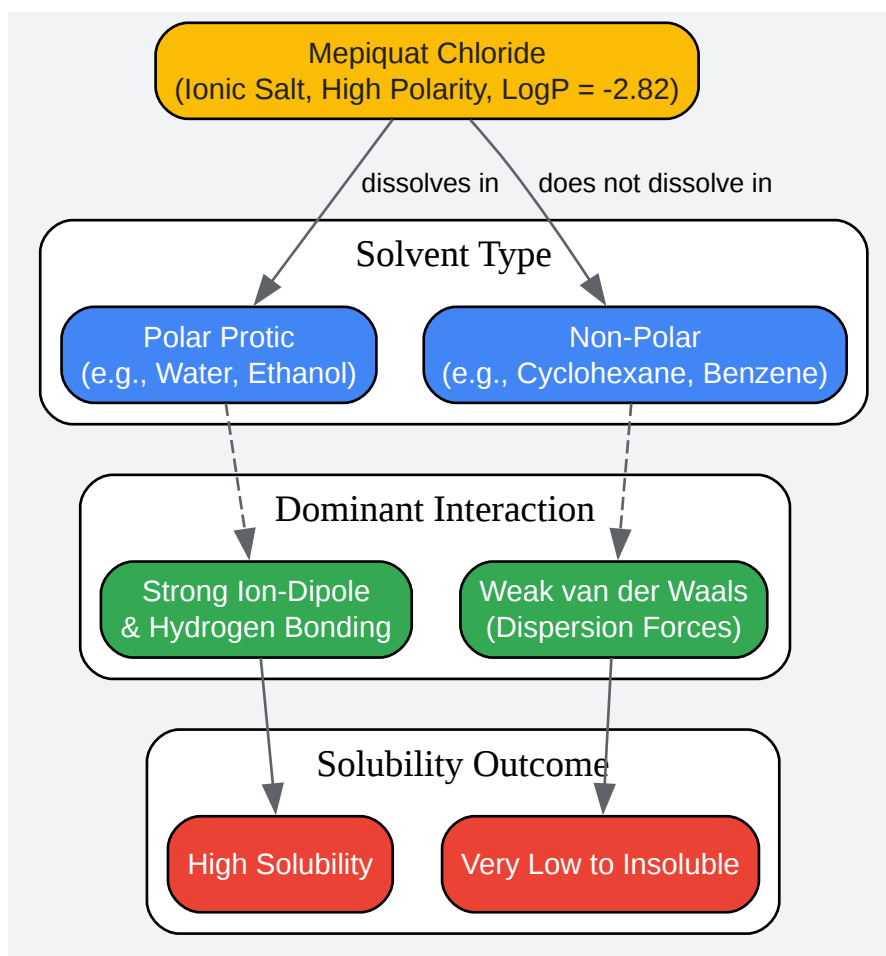
The fundamental principle governing solubility is "like dissolves like." This means substances with similar polarities are more likely to be soluble in one another. As an ionic salt, Mepiquat chloride's solubility is dictated by the ability of a solvent to solvate the Mepiquat cation and the chloride anion.

- **Polar Protic Solvents** (e.g., Water, Ethanol, Methanol): These solvents possess O-H bonds, allowing for strong hydrogen bonding. The highly polar nature of water (and to a lesser

extent, alcohols) enables it to effectively surround and stabilize the charged Mepiquat cation and chloride anion, overcoming the lattice energy of the crystal and leading to high solubility.

- Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole moments but lack O-H bonds. While they can solvate cations to some degree, their ability to solvate anions is weaker compared to protic solvents. Consequently, the solubility of ionic compounds like Mepiquat chloride is typically moderate to low in these solvents.
- Non-Polar Solvents (e.g., Cyclohexane, Benzene, Olive Oil): These solvents lack significant dipole moments and cannot effectively solvate charged ions. The energy required to break the ionic bonds of the Mepiquat chloride crystal is not compensated by ion-solvent interactions, resulting in very low to negligible solubility.

The extremely low LogP value of Mepiquat chloride quantitatively confirms this behavior, predicting a much higher affinity for the aqueous phase over a non-polar lipid phase.[1][6]



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Caption: Relationship between Mepiquat chloride properties and solubility.

Quantitative Solubility Data for Mepiquat Chloride

The following table summarizes the experimentally determined solubility of Mepiquat chloride in various solvents at 20 °C. This data provides a clear quantitative picture of its solubility profile, aligning with the principles discussed above.

Solvent	Solubility (g/100g solvent)	Solubility (g/kg solvent)	Solubility (mg/L)	Source
Water	>100	>1,000,000	674,000 (at pH 7)	[3][9][10]
Ethanol	16.2	162	-	[1][3][7]
Methanol	25.0	-	312,000	[6][9]
Chloroform	1.1	10.5	-	[1][6]
Acetone	<0.1	-	20,000	[3][6][10]
Benzene	<0.1	<1.0	-	[1][6]
Ethyl Acetate	<0.1	<1.0	-	[1][3]
Cyclohexane	<0.1	<1.0	-	[1][3]
Olive Oil	<0.1	-	-	[3][7]

Note: Data has been consolidated from multiple sources and converted to common units where necessary. Some sources report values in g/100mL or g/L, which can be approximately equivalent to g/100g or g/kg for low-density solvents.

Experimental Protocol: Isothermal Shake-Flask Method

For researchers requiring de novo determination of Mepiquat chloride solubility, the isothermal shake-flask method is the gold standard, providing data on thermodynamic equilibrium solubility.^[11]^[12] This protocol ensures accuracy and reproducibility, forming a self-validating system when executed with proper controls.

Pillar 1: Expertise & Causality in Experimental Design

The choice of the shake-flask method is deliberate; it is designed to allow the system to reach a true energetic minimum, reflecting the actual thermodynamic solubility, as opposed to kinetic solubility which can be influenced by factors like dissolution rate.^[12] The extended equilibration time is critical because as a solution approaches saturation, the dissolution rate slows dramatically.^[13] A period of 24-72 hours is typically sufficient to ensure that a true equilibrium between the solid and dissolved states is achieved.

Pillar 2: Trustworthiness through a Self-Validating Protocol

This protocol's integrity relies on meticulous execution and verification at each stage. Temperature control is paramount, as solubility is temperature-dependent.^[14]^[15] The analytical method must be validated for linearity, accuracy, and precision to ensure that the final concentration measurement is reliable.

Step-by-Step Methodology

1. Materials and Reagents:

- Mepiquat Chloride (analytical standard grade)
- Solvent of interest (HPLC grade or equivalent purity)
- Scintillation vials or flasks with screw caps
- Temperature-controlled orbital shaker or water bath
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., 0.22 μm PTFE)^[11]

- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC-UV/Vis or LC-MS/MS system[16][17][18][19]

2. Preparation of Saturated Solution:

- Add an excess amount of Mepiquat chloride to a pre-weighed volume or mass of the chosen solvent in a flask. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
- Seal the flask tightly to prevent solvent evaporation.
- Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
- Agitate the mixture for 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.

3. Phase Separation:

- After equilibration, allow the flasks to stand undisturbed at the set temperature for a short period to let the excess solid settle.
- To separate the saturated supernatant from the undissolved solid, centrifuge an aliquot of the suspension.
- Immediately after centrifugation, carefully draw the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[11] This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.

4. Quantification by HPLC-UV/Vis:

- Rationale: HPLC is a highly specific and sensitive technique for quantifying Mepiquat chloride in solution.[16][17][18]

- Standard Preparation: Prepare a stock solution of Mepiquat chloride in the mobile phase. From this, create a series of calibration standards of known concentrations.
- Chromatographic Conditions (Example):[\[17\]](#)
 - Column: C8 or C18 (e.g., 4.6 x 100 mm, 3- μ m)[\[19\]](#)
 - Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with an ion-pairing agent if needed for retention on standard columns.[\[17\]](#)[\[20\]](#)
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 40 $^{\circ}$ C[\[17\]](#)
 - Detection: UV-Vis at ~191-255 nm[\[17\]](#)
- Analysis:
 - Generate a calibration curve by injecting the standards and plotting peak area against concentration. The curve should have a correlation coefficient (r^2) > 0.999.
 - Dilute the filtered saturated solution (from step 3) with the mobile phase to bring its concentration within the range of the calibration curve.
 - Inject the diluted sample and determine its concentration from the calibration curve.
 - Calculate the original solubility in the solvent, accounting for the dilution factor.

5. Data Reporting:

- Report the solubility in standard units such as mg/mL, g/L, or molarity (mol/L), always specifying the temperature at which the measurement was made.[\[11\]](#)

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Conclusion

Mepiquat chloride is a highly polar, hydrophilic compound, a fact reflected in its exceptional solubility in water and polar protic solvents like methanol and ethanol. Conversely, it exhibits very poor solubility in non-polar organic solvents. This distinct solubility profile is a direct consequence of its ionic nature and is quantitatively supported by its low LogP value. For researchers requiring precise solubility data, the isothermal shake-flask method, coupled with a validated analytical technique such as HPLC, provides a robust and reliable framework for determination. A thorough understanding of these solubility characteristics is indispensable for the effective formulation, application, and analysis of this important plant growth regulator.

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